cyclic GMP-AMP - 1441190-66-4

cyclic GMP-AMP

Catalog Number: EVT-1470552
CAS Number: 1441190-66-4
Molecular Formula: C20H24N10O13P2
Molecular Weight: 674.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
2'-3'-cGAMP is a cyclic purine dinucleotide that consists of AMP and GMP units cyclised via 3',5'- and 2',5'-linkages respectively. It is a cyclic purine dinucleotide, a guanyl ribonucleotide and an adenyl ribonucleotide. It is functionally related to a Gp[2'-5']Ap[3']. It is a conjugate acid of a 2'-3'-cGAMP(2-).

2′3′-cGAMP

Compound Description: 2′3′-cGAMP is a cyclic dinucleotide (CDN) and the endogenous agonist of the stimulator of interferon genes (STING) pathway. [] It is produced by cyclic guanosine monophosphate-adenosine monophosphate synthase (cGAS) upon binding of double-stranded DNA. [] 2'3'-cGAMP is a potent inducer of type I and III interferon responses, playing a crucial role in antiviral immunity and antitumor responses. [, ]

Relevance: 2′3′-cGAMP is directly produced by cGAS, the enzyme responsible for synthesizing the target compound cGAMP. Both compounds are STING agonists and activate the same innate immune pathway. [, ] They share structural similarities as cyclic dinucleotides, with differences in the linkage between the guanosine and adenosine moieties.

3'3'-cGAMP

Compound Description: 3'3'-cGAMP is another isoform of cyclic guanosine monophosphate-adenosine monophosphate and a STING agonist. []

Relevance: Similar to 2'3'-cGAMP and the target compound cGAMP, 3'3'-cGAMP also activates the STING pathway, highlighting the importance of the cyclic dinucleotide structure for STING activation. [] The isoforms differ in their linkage between the guanosine and adenosine moieties, potentially leading to differences in binding affinity and downstream signaling.

DNA (Double-stranded)

Compound Description: Double-stranded DNA, particularly when present in the cytoplasm, acts as a danger signal and activates the cGAS-STING pathway. [] It binds to and activates cGAS, leading to the production of cGAMP. []

Relevance: Double-stranded DNA is the upstream activator of cGAS, the enzyme that synthesizes the target compound cGAMP. [] The presence of cytosolic DNA triggers the synthesis of cGAMP, initiating the innate immune response.

Mitochondrial DNA (mtDNA)

Compound Description: mtDNA, released from damaged mitochondria, can activate the cGAS-STING pathway. [] This activation contributes to inflammatory responses and has been implicated in kidney diseases. []

Relevance: mtDNA, similar to other forms of cytosolic DNA, can activate cGAS and induce the production of the target compound cGAMP. [] This highlights the role of cGAMP in responding to cellular damage and stress signals, in addition to its role in pathogen recognition.

Overview

Cyclic GMP-AMP is a cyclic dinucleotide that plays a crucial role in cellular signaling, particularly in the immune response. It is synthesized by the enzyme cyclic GMP-AMP synthase when double-stranded DNA is detected in the cytoplasm. This compound serves as a second messenger, activating various downstream signaling pathways, including the stimulator of interferon genes pathway, which is vital for the innate immune response.

Source

Cyclic GMP-AMP is primarily produced in mammalian cells through the action of cyclic GMP-AMP synthase. This enzyme catalyzes the reaction between adenosine triphosphate and guanosine triphosphate in the presence of double-stranded DNA, leading to the formation of cyclic GMP-AMP.

Classification

Cyclic GMP-AMP belongs to a class of molecules known as cyclic dinucleotides. These compounds are characterized by their unique phosphodiester linkages and are involved in various biological processes, including bacterial signaling and immune responses.

Synthesis Analysis

Methods

Cyclic GMP-AMP can be synthesized through enzymatic methods or chemical synthesis. The enzymatic synthesis typically involves the use of cyclic GMP-AMP synthase, which catalyzes the formation of cyclic GMP-AMP from ATP and GTP. This process is facilitated by the binding of double-stranded DNA, which activates the enzyme.

Technical Details:

  • The reaction mechanism involves the formation of a 2′,5′ phosphodiester bond between ATP and GTP.
  • Recent studies have demonstrated that specific divalent metal ions, such as magnesium and manganese, enhance the catalytic efficiency of cyclic GMP-AMP synthase during this reaction .
Molecular Structure Analysis

Structure

Cyclic GMP-AMP consists of a guanosine moiety linked to an adenosine moiety via a unique 2′,5′ phosphodiester bond, alongside a 3′,5′ phosphodiester bond. This structure results in two distinct linkage types within the molecule.

Data:

  • Molecular formula: C12H15N5O10P2
  • Molecular weight: Approximately 330.24 g/mol
  • The compound exhibits a characteristic cyclic structure that is essential for its biological activity.
Chemical Reactions Analysis

Reactions

Cyclic GMP-AMP participates in several important biochemical reactions:

  1. Synthesis: As previously mentioned, it is synthesized from ATP and GTP by cyclic GMP-AMP synthase.
  2. Binding: Once formed, cyclic GMP-AMP binds to stimulator of interferon genes protein, which initiates downstream signaling cascades leading to immune responses.
  3. Degradation: The compound can be hydrolyzed by specific phosphodiesterases, which regulate its levels within cells.

Technical Details:

  • The synthesis reaction is highly dependent on the presence of double-stranded DNA and specific metal ions .
Mechanism of Action

Process

The mechanism of action for cyclic GMP-AMP involves its binding to stimulator of interferon genes protein. This interaction triggers a conformational change in stimulator of interferon genes, leading to its activation and subsequent recruitment of downstream signaling molecules such as TBK1 (TANK-binding kinase 1) and interferon regulatory factor 3.

Data:

  • Upon activation, interferon regulatory factor 3 translocates to the nucleus to initiate transcription of type I interferons, crucial for antiviral defense mechanisms .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white solid
  • Solubility: Soluble in water; solubility may vary with pH levels.

Chemical Properties

  • Stability: Relatively stable under physiological conditions but can be hydrolyzed by phosphodiesterases.
  • Reactivity: Sensitive to nucleophiles due to its phosphodiester bonds.

Relevant Data or Analyses:
The stability and reactivity profile make cyclic GMP-AMP an effective second messenger but also necessitate tight regulation within cells to prevent excessive signaling .

Applications

Scientific Uses

Cyclic GMP-AMP has significant applications in various fields:

  1. Immunology: It plays a pivotal role in innate immunity by mediating responses to cytoplasmic DNA.
  2. Cancer Research: Understanding its signaling pathways has implications for cancer therapies targeting immune responses.
  3. Vaccine Development: Cyclic GMP-AMP is being explored as an adjuvant to enhance vaccine efficacy through immune stimulation .
Molecular Structure and Biosynthesis of Cyclic GMP-AMP

Chemical Composition and Stereoisomeric Variations of Cyclic Dinucleotides

Cyclic guanosine monophosphate–adenosine monophosphate (cGAMP) is a unique cyclic dinucleotide second messenger distinguished by its mixed phosphodiester linkages. Unlike bacterial cyclic dinucleotides (e.g., c-di-GMP, c-di-AMP) with symmetric 3'-5' linkages, mammalian cGAMP synthesized by cyclic GMP-AMP synthase (cGAS) contains an unusual 2'-5' / 3'-5' phosphodiester bridge [4] [8]. This structural asymmetry arises from a stepwise cyclization mechanism: First, the 2'-OH of GTP attacks the α-phosphate of ATP, forming a 2'-5' phosphodiester bond and producing the linear intermediate pppG(2'-5')pA. Subsequently, the 3'-OH of adenosine attacks the α-phosphate of guanosine, creating a 3'-5' linkage to yield cyclic [G(2',5')pA(3',5')p] [5] [8].

The stereochemistry of cGAMP confers specific biological recognition. The 2'-5'/3'-5' linkage creates a distinct three-dimensional conformation that binds STING (Stimulator of Interferon Genes) with ~100-fold higher affinity than symmetric 3'-3' isomers (Kd ≈ 4 nM vs. 3 μM) [5] [6]. This specificity is critical because alternative linkage isomers (e.g., 3'-3' cGAMP, 2'-2' cGAMP) fail to stabilize the "closed" conformation of STING required for interferon activation [8].

  • Table: Structural and Functional Properties of Cyclic Dinucleotide Isomers
    Isomer TypePhosphodiester LinkagesSTING Binding Affinity (Kd)Biological Activity
    2'-5'/3'-5' cGAMPMixed (Gp2'-5'Ap3'-5')4–60 nMPotent IFN-β induction
    3'-3' cGAMPSymmetric (Gp3'-5'Ap3'-5')~3 μMWeak immune activation
    c-di-GMPSymmetric (Gp3'-5'Gp3'-5')~1–5 μMModerate activity
    2'-2' cGAMPSymmetric (Gp2'-5'Ap2'-5')>500 μMInactive

Enzymatic Synthesis by Cyclic GMP-AMP Synthase (cGAS): Catalytic Mechanism and Substrate Specificity

cGAS catalyzes cGAMP synthesis through a stepwise mechanism requiring dsDNA-dependent dimerization. The enzyme belongs to the nucleotidyltransferase family and features a bilobed structure: an N-terminal nucleotidyltransferase (NTase) domain and a C-terminal Mab21 domain with a zinc-ribbon insertion [6] [8]. In the absence of dsDNA, cGAS adopts inactive conformations with disordered catalytic loops, permitting non-productive ATP/GTP binding but not catalysis [8] [9].

Catalytic activation requires two key events:

  • Dimerization via dsDNA binding: dsDNA ≥20 bp facilitates cGAS dimerization, forming a 2:2 complex where two cGAS molecules sandwich the DNA duplex. This reorganizes the catalytic pocket, aligning residues Glu225, Asp227, and Asp319 (human numbering) to coordinate metal ions and substrates [5] [8].
  • Metal-dependent cyclization: cGAS employs a two-metal mechanism for catalysis, though one Mg2+ suffices for initial substrate binding. Mn2+ is preferred over Mg2+ by 100-fold for capturing the second metal ion, enhancing catalytic efficiency [8]. The reaction proceeds via:
  • Step 1: GTP binds at "Site 1," positioning its 2'-OH for nucleophilic attack on ATP's α-phosphate at "Site 2," yielding linear 2'-5'-linked pppGpA.
  • Step 2: The adenosine 3'-OH attacks GTP's α-phosphate, forming the 3'-5' linkage and releasing cyclic G(2',5')pA(3',5')p [5] [8].

Substrate specificity is enforced by a web-like interaction network:

  • GTP recognition: Site 1 residues (e.g., Arg236) form hydrogen bonds with GTP's guanine base and 2'-OH group.
  • ATP recognition: Site 2 residues (e.g., Tyr436) stack against adenine, while Asp227 coordinates the ribose [8].This excludes non-cognate nucleotides (e.g., UTP, CTP) and prevents off-pathway cyclization (e.g., pppGpG synthesis) [8].
  • Proofreading mechanisms:
  • An intermediate-dependent nucleoside trap prevents nonproductive intermediates from cyclizing [8].
  • Linkage discrimination: The catalytic pocket rotates the pppGpA intermediate by ~30° to position the 3'-OH for 3'-5' bond formation [8].

DNA Sensing and Allosteric Activation of cGAS: Structural Determinants of Oligomerization

cGAS activation is triggered by cytosolic dsDNA via a mechanism coupling DNA length sensing, dimerization, and allosteric substrate binding. The enzyme recognizes dsDNA in a sequence-independent but length-dependent manner [6] [9].

Key structural determinants of activation:

  • DNA length threshold: dsDNA <20 bp binds cGAS but fails to activate it due to insufficient dimer stabilization. Optimal activation requires dsDNA >45 bp, with maximal activity at >200 bp [6] [9]. Longer DNA enables ladder-like oligomerization, where multiple cGAS dimers assemble along the DNA backbone, enhancing avidity and signal amplification [6] [9].
  • Dimerization interface: The catalytic domain (residues 157–522) mediates dimerization. dsDNA binding repositions the "activation loop" (residues 199–206 in mice), enabling catalytic residue alignment [5] [8].
  • N-terminal domain (NTD) role: The unstructured NTD (residues 1–160) potentiates dimerization and DNA binding. Full-length cGAS (cGASFL) auto-dimerizes more readily than the catalytic domain alone (cGAScat), explaining stringent length dependence in cells [9].

Allosteric regulation involves ligand-coupled oligomerization:

  • Substrate-induced dimerization: ATP/GTP binding shifts cGASFL's monomer-dimer equilibrium toward dimers even without dsDNA, priming the enzyme for rapid activation [9].
  • Phase separation: At high concentrations, cGAS•dsDNA complexes undergo liquid-liquid phase separation, forming micron-sized condensates that localize cGAMP synthesis and protect dsDNA from nucleases like TREX1 [6].
  • Table: Oligomerization States of cGAS in DNA Sensing
    Activation StateDNA BoundOligomerizationCatalytic Consequence
    Apo-cGASNoneMonomericDisordered active site; basal activity
    DNA-bound (short)<20 bpTransient dimerNonproductive NTP binding
    DNA-bound (long)>45 bpStable dimer + oligomersCatalytic pocket "locked" for cGAMP synthesis
    Phase-separated>200 bpMacromolecular condensatesEnhanced cGAMP production; DNA protection

Allosteric model: Resting cGAS exists in a dynamic monomer-dimer equilibrium. dsDNA binding stabilizes dimers, while substrates shift this equilibrium cooperatively. This allows cGAS to function as a coincidence detector for both dsDNA and NTPs, minimizing aberrant activation by self-DNA [9]. Species-specific variations exist: Mouse cGAS exhibits stricter substrate selectivity and higher catalytic efficiency than human cGAS due to active site constraints [8].

Key Compounds: Cyclic GMP-AMP (cGAMP), Cyclic di-GMP (c-di-GMP), Cyclic di-AMP (c-di-AMP), Guanosine Triphosphate (GTP), Adenosine Triphosphate (ATP), 2′-5′/3′-5′-cGAMP, 3′-3′ cGAMP.

Properties

CAS Number

1441190-66-4

Product Name

cyclic GMP-AMP

IUPAC Name

2-amino-9-[(1R,6R,8R,9R,10S,15R,17R,18R)-8-(6-aminopurin-9-yl)-3,9,12,18-tetrahydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecan-17-yl]-1H-purin-6-one

Molecular Formula

C20H24N10O13P2

Molecular Weight

674.4 g/mol

InChI

InChI=1S/C20H24N10O13P2/c21-14-8-15(24-3-23-14)29(4-25-8)18-11(32)12-7(41-18)2-39-45(36,37)43-13-10(31)6(1-38-44(34,35)42-12)40-19(13)30-5-26-9-16(30)27-20(22)28-17(9)33/h3-7,10-13,18-19,31-32H,1-2H2,(H,34,35)(H,36,37)(H2,21,23,24)(H3,22,27,28,33)/t6-,7-,10-,11-,12-,13-,18-,19-/m1/s1

InChI Key

XRILCFTWUCUKJR-INFSMZHSSA-N

SMILES

C1C2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)O)O)O

Synonyms

2'3'-cGAMP; Guanosine-Adenosine 2',3'-cyclic monophosphate;2'-3'-Cyclic GMP-AMP

Canonical SMILES

C1C2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)O)O)O

Isomeric SMILES

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=C(NC4=O)N)OP(=O)(OC[C@@H]5[C@H]([C@H]([C@@H](O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)O)O)O

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